molecular formula C13H18O6 B12302406 Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

Cat. No.: B12302406
M. Wt: 270.28 g/mol
InChI Key: VWJHMMJIBAUJEL-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C13H12O6 It is a derivative of isochromene, characterized by the presence of methoxy groups at the 6 and 7 positions, an oxo group at the 1 position, and a carboxylate ester group at the 4 position

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

InChI

InChI=1S/C13H18O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h6-8,10-11H,4-5H2,1-3H3

InChI Key

VWJHMMJIBAUJEL-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OC)C(=O)OC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxyphthalic anhydride with methanol in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7,8-dimethoxy-1-oxo-1H-isochromene-3-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is unique due to its specific substitution pattern on the isochromene ring. The presence of methoxy groups at the 6 and 7 positions, combined with the oxo and carboxylate ester groups, imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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